molecular formula C9H9N3O2 B1597839 2,5-Dimethyl-4-nitrobenzimidazole CAS No. 90349-14-7

2,5-Dimethyl-4-nitrobenzimidazole

Cat. No.: B1597839
CAS No.: 90349-14-7
M. Wt: 191.19 g/mol
InChI Key: ZDKNXWAFKNYXFI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-nitro-1H-benzimidazole is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, characterized by the presence of two methyl groups at positions 2 and 5, and a nitro group at position 4 on the benzimidazole ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Future Directions

Benzimidazole and its derivatives continue to be a topic of interest in various fields, including medicinal chemistry . The development of new synthetic methods and the exploration of their biological activities are among the future directions in this field .

Mechanism of Action

Target of Action

2,5-Dimethyl-4-nitro-1H-benzimidazole, a derivative of imidazole, is known to have a broad range of biological activities Imidazole derivatives are known to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of bonds with key functional groups on the target molecules . The presence of the nitro group in the 4-position and the methyl groups in the 2,5-positions may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mechanism of action.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it is likely that this compound affects multiple pathways. These could include pathways involved in inflammation, tumor growth, bacterial and viral infections, and other processes related to the compound’s known biological activities.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which may influence their absorption and distribution within the body. The presence of the nitro and methyl groups may also influence the compound’s metabolism and excretion.

Result of Action

Given the compound’s known biological activities , it is likely to have a variety of effects at the molecular and cellular levels. These could include the inhibition of enzyme activity, alteration of receptor signaling, disruption of microbial cell processes, and other effects related to its known biological activities.

Action Environment

For example, the compound’s solubility in water and other polar solvents could be influenced by pH and temperature, potentially affecting its absorption and distribution within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-nitrobenzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dimethyl-1,2-phenylenediamine with a nitro-substituted carboxylic acid or its derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often utilize continuous flow reactors and catalysts to enhance yield and purity while minimizing reaction time and waste.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-4-nitro-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophiles like halogens or sulfonyl chlorides.

Major Products:

    Reduction: 2,5-dimethyl-4-amino-1H-benzimidazole.

    Substitution: Various substituted benzimidazoles depending on the electrophile used.

Comparison with Similar Compounds

  • 2-Methyl-4-nitro-1H-benzimidazole
  • 5-Methyl-4-nitro-1H-benzimidazole
  • 2,5-Dimethyl-1H-benzimidazole

Comparison: 2,5-Dimethyl-4-nitro-1H-benzimidazole is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest for various applications.

Properties

IUPAC Name

2,5-dimethyl-4-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-4-7-8(9(5)12(13)14)11-6(2)10-7/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKNXWAFKNYXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363532
Record name 2,5-Dimethyl-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90349-14-7
Record name 2,5-Dimethyl-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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